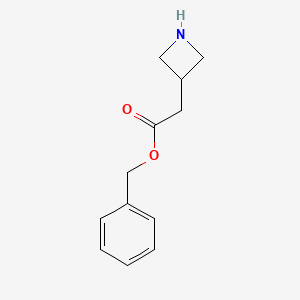

Benzyl 2-(azetidin-3-yl)acetate

Description

Significance of Azetidine (B1206935) Derivatives in Advanced Synthetic Strategies and Chemical Innovation

Azetidines are four-membered nitrogen-containing heterocycles that are increasingly recognized for their importance in medicinal chemistry and organic synthesis. rsc.orgnih.gov Their significance stems from several key factors:

Structural Rigidity and Vectorial Display of Substituents: The constrained nature of the azetidine ring provides a rigid scaffold. This allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

Improved Physicochemical Properties: Incorporation of the azetidine motif into drug candidates can lead to improvements in properties such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for drug efficacy.

Bioisosteric Replacement: Azetidines can serve as bioisosteres for other common functional groups, offering a way to fine-tune the pharmacological profile of a molecule. researchgate.net

Unique Reactivity: The inherent ring strain of azetidines, while making them challenging to synthesize, also imparts unique reactivity that can be harnessed in novel chemical transformations. rsc.org This strain-driven reactivity allows for ring-opening reactions and functionalization strategies that are not accessible with larger, less strained ring systems. numberanalytics.com

The growing interest in azetidine-containing compounds has spurred the development of new synthetic methods to access these valuable building blocks. rsc.orgacs.org

Overview of Ester Functional Group Utility in Complex Molecular Architecture

The ester functional group, characterized by a carbonyl group bonded to an oxygen atom which is further connected to an alkyl or aryl group, is a cornerstone of organic chemistry. numberanalytics.comfiveable.me Its utility in the construction of complex molecules is multifaceted:

Protecting Group: Esters, particularly benzyl (B1604629) esters, are frequently employed as protecting groups for carboxylic acids. The benzyl group can be selectively removed under mild conditions, such as hydrogenolysis, which is compatible with a wide range of other functional groups. google.com

Synthetic Handle: The carbonyl group of the ester is susceptible to nucleophilic attack, allowing for a variety of transformations. numberanalytics.compressbooks.pub Esters can be reduced to alcohols, hydrolyzed to carboxylic acids, or reacted with organometallic reagents to form ketones or tertiary alcohols.

Modulation of Physical Properties: The presence of an ester can influence a molecule's polarity, solubility, and boiling point. chemistrytalk.org This is particularly important in the design of pharmaceuticals and other functional materials.

Prevalence in Nature: Ester linkages are fundamental to the structure of many natural products, including fats, oils, and fragrances. thoughtco.comwikipedia.org

The benzyl ester in Benzyl 2-(azetidin-3-yl)acetate serves as a readily cleavable protecting group, allowing for the unmasking of the carboxylic acid functionality at a later stage in a synthetic sequence.

Research Context and Fundamental Challenges in the Synthesis and Reactivity of Strained Four-Membered Heterocycles

The synthesis of four-membered heterocycles like azetidines presents significant challenges to synthetic chemists, primarily due to the inherent ring strain. numberanalytics.comnumberanalytics.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5 degrees.

Key challenges include:

Difficulty in Ring Formation: The enthalpic and entropic barriers to forming a strained four-membered ring are high, often requiring specialized reaction conditions and carefully designed precursors. numberanalytics.comacs.org Common synthetic routes include intramolecular cyclizations and [2+2] cycloaddition reactions. researchgate.netnumberanalytics.com

Limited Stability and High Reactivity: The ring strain makes four-membered heterocycles susceptible to ring-opening reactions, which can be both a challenge to control and a useful synthetic tool. numberanalytics.comnumberanalytics.com The reactivity is influenced by the nature of the heteroatom and the substituents on the ring. numberanalytics.com

Stereochemical Control: The creation of stereocenters on the azetidine ring during its formation or subsequent functionalization requires stereoselective methods, which can be difficult to achieve. acs.org

Despite these difficulties, the unique properties and potential applications of azetidines continue to drive research into new and more efficient synthetic methodologies. rsc.orgacs.orgmedwinpublishers.com The development of methods for the C-H functionalization of azetidines, for example, represents a significant advance in overcoming some of these challenges. acs.org

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(azetidin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(6-11-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFLRJZIVCAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 2 Azetidin 3 Yl Acetate and Analogous Azetidinyl Esters

Convergent and Divergent Synthetic Pathways to the Azetidine (B1206935) Core

The construction of the strained azetidine ring presents a significant synthetic challenge. Over the years, a variety of strategies have been developed, ranging from classical cyclization reactions to more modern photocatalytic and rearrangement-based methods.

Intramolecular Cyclization Approaches: Design and Optimization

Intramolecular cyclization remains one of the most common and direct methods for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond from a linear precursor containing a nucleophilic nitrogen and a suitable leaving group at the γ-position.

The design of these precursors is critical for successful cyclization. Common strategies involve the use of γ-amino alcohols or γ-haloamines. For instance, γ-amino alcohols can be converted into precursors with good leaving groups, such as tosylates, which then undergo intramolecular nucleophilic substitution by the amine to form the azetidine ring. Microwave-assisted intramolecular cyclization of γ-amino alcohols in the presence of tosyl chloride has been shown to be an effective method for the enantioselective synthesis of 1,2,3-trisubstituted azetidines rsc.org.

Optimization of reaction conditions is crucial to maximize the yield of the desired four-membered ring and minimize competing side reactions, such as intermolecular polymerization or the formation of larger rings. The choice of base, solvent, and temperature can significantly influence the outcome. For example, the use of a strong base like lithium hexamethyldisilazide (LiHMDS) was found to be necessary for the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine, where the electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the nitrogen atom rsc.org.

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| γ-amino alcohol | Tosyl chloride, Microwave | 1,2,3-trisubstituted azetidine | rsc.org |

| N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS, THF, reflux | 1-alkyl-2-(trifluoromethyl)azetidine | rsc.org |

Ring Rearrangement and Ring Contraction/Expansion Methodologies for Azetidine Scaffolds

Ring rearrangement and contraction/expansion strategies provide alternative pathways to azetidine scaffolds, often from more readily available starting materials.

Ring Expansion: A notable example is the thermal isomerization of aziridines to azetidines. For instance, 3-bromoazetidine-3-carboxylic acid derivatives can be synthesized through the thermal isomerization of the corresponding kinetically controlled aziridine product by refluxing in DMSO rsc.org. Another innovative approach is the [3+1] ring expansion of methylene (B1212753) aziridines with a rhodium-bound carbene to yield highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity nih.gov. This reaction proceeds through an ylide-type mechanism involving a ring-opening/ring-closing cascade nih.gov.

Ring Contraction: The ring contraction of five-membered heterocycles, such as pyrrolidinones, offers a robust method for synthesizing α-carbonylated N-sulfonylazetidines. A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate allows for the efficient incorporation of various nucleophiles (alcohols, phenols, anilines) into the azetidine product nih.govacs.org. The proposed mechanism involves nucleophilic addition to the amide carbonyl, leading to N-C(O) cleavage, followed by intramolecular cyclization via an SN2 mechanism rsc.org.

Reduction of Azetidin-2-ones and Related Lactams: Strategic Applications

The reduction of β-lactams (azetidin-2-ones) is a well-established and strategically important method for the synthesis of azetidines. magtech.com.cnu-tokyo.ac.jp This approach is particularly valuable as a vast number of synthetic methods, including the Staudinger synthesis ([2+2] cycloaddition of a ketene and an imine), are available for the construction of the β-lactam ring with high stereocontrol mdpi.com.

The choice of reducing agent is critical to achieve the desired azetidine without over-reduction or cleavage of the ring. A variety of reducing agents can be employed, with hydroalanes being particularly effective for this transformation. acs.org The reduction of the amide functionality in the β-lactam to the corresponding amine in the azetidine provides a versatile entry point for further functionalization. This strategy allows for the stereospecific transfer of the stereochemistry established in the β-lactam synthesis to the final azetidine product.

Stereoselective Construction of the Azetidine-3-yl Moiety for Benzyl (B1604629) 2-(azetidin-3-yl)acetate

The biological activity of azetidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the construction of substituted azetidines is of paramount importance.

Enantioselective and Diastereoselective Synthesis of 3-Substituted Azetidines

Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of 3-substituted azetidines is a key challenge. Several strategies have been developed to address this.

One approach involves the diastereoselective cyclization of chiral precursors. For example, iodine-mediated cyclization of homoallyl amines can deliver cis-2,4-disubstituted iodo-azetidines through a 4-exo trig cyclization with complete stereocontrol nih.gov. The resulting iodinated azetidines can be further functionalized through nucleophilic displacement of the iodine nih.gov.

Metal-catalyzed reactions have also proven to be powerful tools for the stereoselective synthesis of azetidines. A highly enantioselective copper-catalyzed three-component coupling of azetines, bis(pinacolato)diboron, and allyl phosphates allows for the convenient synthesis of chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group with the concomitant construction of two new stereogenic centers with high diastereo- and enantioselectivity acs.org. The reaction is proposed to proceed through a syn-addition mechanism of a Cu-Bpin species to the azetine double bond acs.org.

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and general route to chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov These chiral ketones can then serve as versatile intermediates for the synthesis of various 3-substituted azetidines.

Chiral Auxiliary and Organocatalytic Approaches

The asymmetric synthesis of 3-substituted azetidines, precursors to chiral "Benzyl 2-(azetidin-3-yl)acetate", often employs chiral auxiliaries or organocatalysis to induce stereoselectivity.

Chiral Auxiliary-Mediated Syntheses:

Chiral auxiliaries are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. One notable example in the synthesis of chiral azetidines is the use of (S)-1-phenylethylamine. This chiral amine can serve as both a source of chirality and the nitrogen atom for the azetidine ring, leading to the formation of enantiomerically enriched azetidine-2,4-dicarboxylic acids rsc.org. While not a direct synthesis of the target molecule, this approach establishes the feasibility of using chiral amines to control the stereochemistry of the azetidine core, which can then be further functionalized.

Another strategy involves the use of chiral sulfinimines. For instance, the Reformatsky reaction of sulfinimines followed by reduction and cyclization has been shown to produce C-2 substituted azetidines with high levels of stereoselectivity rsc.org. This methodology could potentially be adapted to synthesize 3-substituted azetidines by using appropriate starting materials.

The following table summarizes selected chiral auxiliaries and their applications in the synthesis of chiral azetidine derivatives.

| Chiral Auxiliary | Application | Stereoselectivity | Reference |

| (S)-1-Phenylethylamine | Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids | High | rsc.org |

| Chiral Sulfinimines | Synthesis of C-2 substituted azetidines | High | rsc.org |

Organocatalytic Approaches:

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, offering a metal-free alternative to traditional methods. In the context of azetidine synthesis, organocatalysts have been successfully employed to create chiral functionalized azetidines. For example, a short, high-yielding protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by an organocatalyst, has been developed for the synthesis of C2-functionalized azetidines with good yields and high enantiomeric excess (84–92% ee) nih.gov.

Furthermore, asymmetric copper(I)-catalyzed [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes, using a chiral sabox ligand, has been utilized to prepare all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acid derivatives with high stereocontrol nih.gov. These methods highlight the potential of organocatalysis and chiral ligands in controlling the stereochemistry of functionalized azetidines, which are key precursors to the target molecule.

Introduction of the Acetate (B1210297) and Benzyl Ester Functionalities

The introduction of the acetate and benzyl ester groups can be achieved through several synthetic routes, primarily involving the esterification of a carboxylic acid precursor or through direct synthesis and functionalization strategies.

Esterification Reactions for Carboxylic Acid Precursors of this compound

A common and straightforward approach to "this compound" involves the esterification of a suitable carboxylic acid precursor, such as N-protected azetidin-3-ylacetic acid. The nitrogen atom of the azetidine ring is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions.

Fischer-Speier Esterification:

The Fischer-Speier esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. While widely used, its application to azetidine derivatives requires careful consideration of the acid-labile nature of some protecting groups and the potential for ring-opening of the strained azetidine ring under harsh acidic conditions. Milder acid catalysts and controlled reaction conditions are therefore preferred.

Other Esterification Methods:

To circumvent the potentially harsh conditions of Fischer esterification, other methods can be employed. These include:

Activation of the Carboxylic Acid: The carboxylic acid can be activated with reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then readily reacts with benzyl alcohol to form the desired ester.

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide reacts rapidly with benzyl alcohol, often in the presence of a non-nucleophilic base to scavenge the generated acid.

The choice of esterification method depends on the specific substrate, the nature of the protecting group on the azetidine nitrogen, and the desired reaction scale.

Direct Synthesis and Functionalization Strategies

Direct synthetic routes to "this compound" that bypass the isolation of a carboxylic acid intermediate offer increased efficiency.

One such strategy involves the direct alkylation of an enolate derived from an azetidine precursor. For instance, an N-protected azetidin-3-one can be converted to its corresponding enolate, which can then be reacted with a benzyl haloacetate to introduce the acetate and benzyl ester functionalities in a single step.

Another approach could involve the functionalization of a pre-existing azetidine derivative. For example, a 3-hydroxyazetidine derivative could be subjected to a Williamson ether synthesis with benzyl bromoacetate. However, this would lead to an ether linkage rather than the desired C-C bond of the acetate group. A more viable functionalization strategy might involve the reaction of a 3-metalloazetidine derivative with a suitable electrophile.

Recent advances in the synthesis of 3-functionalized azetidines have opened up new possibilities. For example, methods for the synthesis of 3-haloazetidines provide a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions, which could be exploited to introduce the desired acetate moiety semanticscholar.org.

The following table provides a summary of potential direct synthesis and functionalization strategies.

| Strategy | Description | Key Intermediates |

| Enolate Alkylation | Reaction of an azetidin-3-one enolate with benzyl haloacetate. | N-protected azetidin-3-one, Benzyl haloacetate |

| Cross-Coupling Reactions | Coupling of a 3-metalloazetidine with a suitable acetate-containing electrophile. | 3-Metalloazetidine, Acetate-containing electrophile |

| Nucleophilic Substitution | Reaction of a 3-haloazetidine with a nucleophile derived from benzyl acetate. | N-protected 3-haloazetidine, Benzyl acetate-derived nucleophile |

Strategic Applications of Benzyl 2 Azetidin 3 Yl Acetate As a Chemical Building Block

Role in the Synthesis of Functionalized Azetidine (B1206935) Derivatives

The structural framework of Benzyl (B1604629) 2-(azetidin-3-yl)acetate offers two primary sites for chemical modification: the secondary amine within the azetidine ring and the α-carbon of the acetate (B1210297) group. This dual reactivity allows for the synthesis of a wide array of functionalized azetidine derivatives.

The secondary amine is readily susceptible to standard N-functionalization reactions such as N-alkylation and N-acylation. N-alkylation can be achieved using various alkyl halides or through reductive amination, introducing substituents that can modulate the molecule's steric and electronic properties. N-acylation, using acyl chlorides or anhydrides, provides access to a range of amides, which can serve as key intermediates or as final target molecules.

A powerful strategy for functionalizing the side chain involves the aza-Michael addition to a related precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester, derived from N-Boc-azetidin-3-one, reacts with various nitrogen-based nucleophiles (NH-heterocycles) to form 3,3-disubstituted azetidine systems. nih.gov This methodology provides a robust route to novel heterocyclic amino acid derivatives where various heterocycles are appended to the C3-position of the azetidine ring. nih.gov The resulting products can be further diversified; for instance, derivatives containing a brominated pyrazole can undergo Suzuki–Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. nih.gov

| Reactant | Added Nucleophile (NH-Heterocycle) | Resulting C3-Substituent | Reference |

|---|---|---|---|

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | Imidazol-1-yl | nih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | Benzimidazol-1-yl | nih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | Indol-1-yl | nih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-1,2,4-Triazole | 1,2,4-Triazol-1-yl | nih.gov |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Benzotriazole | Benzotriazol-1-yl | nih.gov |

Utilization in the Construction of Bridged and Fused Heterocyclic Systems

The strained azetidine ring is a valuable motif in the construction of more complex molecular architectures, including bridged and fused heterocyclic systems. nih.govnih.gov While specific examples starting directly from Benzyl 2-(azetidin-3-yl)acetate are not extensively documented, the compound serves as an ideal precursor for such transformations through established synthetic methodologies.

A conceptual approach to fused systems involves the strategic functionalization of both the azetidine nitrogen and the acetate side chain, followed by an intramolecular cyclization event. For instance, the azetidine nitrogen could be alkylated with a group containing an electrophilic center, while the acetate ester is converted to a nucleophilic species. The subsequent intramolecular reaction would forge a new ring fused to the azetidine core. An alternative strategy is an intramolecular [2+2] or [3+2] cycloaddition, where functional groups are installed on the nitrogen and side chain to act as the two components of the cycloaddition. The synthesis of fused azetidines is a known strategy in medicinal chemistry, although it is often challenging. researchgate.net

For bridged systems, a common strategy involves forming a bond across the azetidine ring, typically between the C1 and C3 positions. This can be conceptualized by first N-functionalizing this compound with a chain of appropriate length and terminal functionality. Activation of the acetate side chain and subsequent intramolecular cyclization onto the N-substituent could yield a bridged bicyclic structure. The development of such scaffolds is of high interest for creating conformationally restricted molecules for drug discovery. nih.gov

Application in Peptide Chemistry and Non-Natural Amino Acid Synthesis (Conceptual/Methodological Focus)

This compound is a protected precursor to azetidine-3-acetic acid, a non-natural, conformationally constrained β-amino acid. The incorporation of such cyclic amino acids into peptides can induce significant changes in their secondary structure, such as promoting turn conformations, and can enhance their stability against proteolytic degradation. chemrxiv.orgresearchgate.netnih.gov

The methodological approach for its use in peptide synthesis follows standard protocols, primarily solid-phase peptide synthesis (SPPS). The synthesis involves a sequence of protection and deprotection steps:

N-Protection: The secondary amine of the azetidine ring is protected with a suitable group, typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), to prevent unwanted side reactions during peptide coupling. peptide.com

Ester Deprotection: The benzyl ester is selectively removed, commonly via catalytic hydrogenation, to unmask the carboxylic acid. This step is orthogonal to the commonly used acid-labile (Boc) or base-labile (Fmoc) N-protecting groups.

Peptide Coupling: The resulting N-protected azetidine-3-acetic acid is then activated and coupled to the N-terminus of a growing peptide chain on a solid support or in solution.

The introduction of the 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for improving the efficiency of macrocyclization in the synthesis of small cyclic peptides. researchgate.netnih.gov The azetidine ring acts as a turn-inducing element, pre-organizing the linear peptide precursor for cyclization. researchgate.netnih.gov This highlights the potential of azetidine-based amino acids derived from this compound to serve as valuable tools in the synthesis of cyclic peptidomimetics. researchgate.net Furthermore, azetidine-based amino acids are of interest in protein engineering and for studying secondary structures. acs.orgnih.govchemrxiv.org

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | N-Protection | Protect the azetidine nitrogen for selective C-terminus activation. | (Boc)2O or Fmoc-Cl |

| 2 | Benzyl Ester Cleavage | Deprotect the carboxylic acid for peptide coupling. | H2, Pd/C (Catalytic Hydrogenation) |

| 3 | Peptide Coupling | Form an amide bond with another amino acid (e.g., H-Gly-OMe). | EDC, HOBt or HATU, DIPEA |

| 4 | N-Deprotection | Remove the Boc or Fmoc group for further chain elongation. | TFA (for Boc) or Piperidine (for Fmoc) |

Development of Azetidine-Containing Ligands for Catalysis

The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. This compound provides a versatile starting point for the synthesis of such ligands due to its multiple points of functionalization.

A conceptual approach to ligand design involves modifying the molecule to incorporate one or more heteroatoms capable of coordinating to a metal center. This can be achieved through several routes:

N-Functionalization: The azetidine nitrogen can be alkylated with substituents containing donor atoms like phosphorus (e.g., diphenylphosphinoethyl group) or nitrogen (e.g., pyridylmethyl group). This would yield bidentate P,N or N,N-ligands where the azetidine nitrogen is one of the coordinating atoms.

Side-Chain Modification: The benzyl acetate group can be converted into other functionalities. For example, amidation of the corresponding carboxylic acid with a chiral amine or an amino-phosphine would introduce additional coordinating sites and chiral elements.

Combined Functionalization: Both the nitrogen and the side chain can be functionalized to create tridentate or pincer-type ligands.

The conformational rigidity of the azetidine ring helps to create a well-defined chiral pocket around the metal center, which can lead to high levels of stereocontrol in catalytic reactions. The development of new azetidine synthesis methods continues to be an active area of research, reflecting the importance of this scaffold in organic and medicinal chemistry. rsc.org The synthesis of such ligands from this compound would contribute to the growing library of chiral tools available for asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation Techniques for Benzyl 2 Azetidin 3 Yl Acetate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

In ¹H NMR spectroscopy of Benzyl (B1604629) 2-(azetidin-3-yl)acetate, specific proton signals would be expected to appear in distinct regions of the spectrum. The aromatic protons of the benzyl group would typically resonate in the downfield region, approximately between 7.3 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂Ph) would likely appear as a singlet around 5.1 ppm. The protons of the azetidine (B1206935) ring and the acetate (B1210297) methylene group are expected in the more upfield region. The methine proton on the azetidine ring, adjacent to the acetate substituent, would likely be a multiplet, with its chemical shift influenced by the neighboring nitrogen and acetate groups. The methylene protons on the azetidine ring would also present as multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. For Benzyl 2-(azetidin-3-yl)acetate, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-175 ppm. The aromatic carbons of the benzyl group would appear between 128 and 136 ppm. The benzylic methylene carbon is anticipated around 66 ppm, while the carbons of the azetidine ring and the acetate methylene would be found at higher field strengths.

Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule. Crucially, as this compound possesses a chiral center at the 3-position of the azetidine ring, NMR spectroscopy, particularly with the use of chiral shift reagents, can be employed to assess enantiomeric purity and potentially assign the relative stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Benzylic (CH₂Ph) | ~5.1 | Singlet |

| Azetidine CH | Variable | Multiplet |

| Azetidine CH₂ | Variable | Multiplet |

| Acetate CH₂ | Variable | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C₆H₅) | 128 - 136 |

| Benzylic (CH₂Ph) | ~66 |

| Azetidine CH | Variable |

| Azetidine CH₂ | Variable |

| Acetate CH₂ | Variable |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Compound Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. It is also an invaluable tool for monitoring the progress of its synthesis and identifying any impurities or byproducts.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers structural information. For instance, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺, is a characteristic fragment of benzyl-containing compounds. Other fragments may arise from the loss of the benzyl group or cleavage of the azetidine ring. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to minimize fragmentation and enhance the abundance of the molecular ion peak, which is particularly useful for confirming the molecular weight of the intact molecule.

During the synthesis of this compound, techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to monitor the reaction in real-time. This allows for the identification of starting materials, intermediates, and the final product in the reaction mixture, helping to optimize reaction conditions and ensure the purity of the isolated compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral centers. For this compound, which contains a stereocenter at the 3-position of the azetidine ring, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its solid-state conformation and the absolute configuration (R or S) of the chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This would reveal bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, especially if a heavy atom is present in the structure or if a derivative with a heavy atom is synthesized. The successful crystallographic analysis of this compound would be the gold standard for its structural characterization, providing a level of detail that is unattainable with other spectroscopic methods.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Settings

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrations of their chemical bonds.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be expected in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1150-1250 cm⁻¹ range. The aromatic C-H stretching vibrations of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the azetidine and acetate methylene groups would be found just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the azetidine ring would typically appear as a weaker band in the 3300-3500 cm⁻¹ region.

Raman spectroscopy, being a complementary technique to IR, is particularly useful for observing non-polar bonds. The symmetric stretching of the aromatic ring in the benzyl group would be expected to give a strong signal in the Raman spectrum.

Both IR and Raman spectroscopy are powerful tools for confirming the presence of key functional groups in this compound and can be used to monitor the progress of chemical reactions, such as the formation of the ester or modifications to the azetidine ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Azetidine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Computational and Theoretical Investigations of Benzyl 2 Azetidin 3 Yl Acetate and Azetidine Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding in Azetidine (B1206935) Systems

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of azetidine systems. nih.govnih.gov The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.2 kcal/mol, which profoundly influences its reactivity. researchgate.net This strain, comparable to that of cyclopropane (B1198618) and aziridine, is a key feature governing the chemical behavior of azetidines. researchgate.net

Theoretical studies have explored the impact of substituents on the electronic properties of the azetidine ring. For instance, the introduction of different functional groups can alter the electron distribution and molecular orbital energies, thereby influencing the molecule's reactivity and potential for intermolecular interactions. nih.gov Computational analyses, such as Natural Bond Orbital (NBO) theory, have been used to investigate effects like p-π conjugation, which can contribute to the stabilization of the molecular structure. bohrium.com

The electronic structure of azetidines has also been probed using spectroscopic techniques coupled with quantum mechanical calculations. nih.gov These studies provide a detailed picture of the filled and empty electronic states, including vertical ionization energies and electron attachment energies. nih.gov The frontier molecular orbitals, which are crucial for chemical reactions, can be visualized and their energies quantified, offering insights into the most probable sites for electrophilic or nucleophilic attack.

Reaction Mechanism Prediction and Energy Landscape Mapping via DFT Calculations

Density Functional Theory (DFT) calculations are a cornerstone for predicting reaction mechanisms and mapping the energy landscapes of chemical transformations involving azetidines. nih.govnih.govresearchgate.net These computational methods allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of reaction pathways. nih.govresearchgate.net

One area where DFT has been particularly insightful is in the study of cycloaddition reactions to form azetidine rings or reactions where azetidines themselves are reactants. For example, the mechanism of the Staudinger synthesis of β-lactams (azetidin-2-ones) has been investigated using quantum topological analysis, providing a more nuanced understanding than previous models based on frontier molecular orbital (FMO) theory. mdpi.com DFT calculations have also been employed to study the 1,3-dipolar cycloadditions of azides with other molecules, modeling the formation of different regioisomers and their subsequent rearrangements. nih.gov

Furthermore, DFT studies have been crucial in understanding the stereoselectivity of reactions involving azetidines. By calculating the energies of different diastereomeric transition states, researchers can predict and explain the observed product ratios. nih.gov This has been demonstrated in the α-lithiation of N-alkyl 2-oxazolinylazetidines, where DFT calculations helped to rationalize the observed stereoconvergence. nih.gov The ability to model solvent effects, either implicitly using models like the self-consistent reaction field (SCRF) theory or explicitly by including solvent molecules in the calculation, further enhances the accuracy of these predictions. researchgate.net

| Reaction Type | Computational Method | Key Findings |

| CO2 Fixation by Aziridine | DFT (B3LYP+D3/6-31+G(d)) | Ring-opening to oxazolidinones proceeds via coordination of CO2 to the nitrogen atom, followed by nucleophilic attack. researchgate.net |

| α-Lithiation of Azetidines | DFT (ωB97XD/6-31+G(d,p)) | Supported the presence of η3-coordinated species for diastereomeric lithiated azetidines and rationalized stereoconvergence. nih.gov |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-311+G(2d,p)) | Modeled the formation of regioisomeric tetrazoles and their rearrangement pathways. nih.gov |

| Staudinger Synthesis | Electron Localization Function (ELF) Quantum Topological Analysis | Explained cis/trans-stereoselectivity and challenged FMO-based interpretations. mdpi.com |

Rational Design of Novel Azetidine Derivatives through Computational Modeling

Computational modeling has become an indispensable tool in the rational design of novel azetidine derivatives with desired properties, particularly in the field of drug discovery. acs.orgnih.govnih.govresearchgate.net By leveraging computational techniques, scientists can design and evaluate new molecules in silico, prioritizing the most promising candidates for synthesis and experimental testing.

A key aspect of this process is the use of structure-activity relationship (SAR) studies, which can be guided by computational methods. For example, in the development of small-molecule STAT3 inhibitors, a new class of azetidine-based inhibitors was created, moving from R-proline-amides to R-azetidine-2-carboxamides, which resulted in compounds with sub-micromolar potency. acs.org Computational docking studies can predict how a designed molecule will bind to its target protein, helping to optimize the interactions for higher affinity and selectivity. nih.gov

Furthermore, computational tools are used to predict the physicochemical and pharmacokinetic properties of designed molecules, such as solubility, lipophilicity, and membrane permeability. nih.govnih.gov This is particularly important for designing drugs that need to cross the blood-brain barrier. nih.gov By calculating these properties for virtual compounds, researchers can filter out molecules that are unlikely to have favorable drug-like characteristics, thereby streamlining the drug discovery process. Molecular dynamics simulations can also be employed to assess the stability of the ligand-protein complex over time, providing further confidence in the designed molecule's potential efficacy. nih.gov

| Compound Class | Target | Computational Approach | Outcome |

| Azetidine Amides | STAT3 | Structure-based design | Discovery of potent small-molecule inhibitors. acs.org |

| Azetidine-based Scaffolds | CNS Targets | Calculation of physicochemical properties and in vitro ADME profiling | Generation of lead-like molecules with desirable CNS properties. nih.govnih.gov |

| Pyridine-based Thiadiazoles | COX-2 | In silico docking and molecular dynamics simulations | Identification of potent anti-inflammatory agents. nih.gov |

| Flavonoid Analogues | Acetylcholinesterase (AChE) | Group-based QSAR, molecular docking, and molecular dynamics | Identification of lead compounds against AChE. researchgate.net |

Future Research Directions and Unexplored Frontiers for Benzyl 2 Azetidin 3 Yl Acetate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Benzyl (B1604629) 2-(azetidin-3-yl)acetate will likely prioritize environmentally benign methods. Traditional syntheses of azetidines can involve harsh reagents and generate significant waste. Green chemistry principles offer a pathway to more sustainable production.

One promising avenue is the use of greener solvents. Cyclopentyl methyl ether (CPME), for instance, has demonstrated success in the synthesis of other azetidine (B1206935) derivatives. rsc.org Its high boiling point, low propensity for peroxide formation, and poor water solubility make it a safer and more environmentally responsible alternative to traditional solvents like tetrahydrofuran (B95107) (THF). rsc.orgontosight.ai Future research could adapt existing synthetic routes for Benzyl 2-(azetidin-3-yl)acetate to utilize such solvents.

Catalysis also presents a significant opportunity for greening the synthesis of this compound. The development of novel catalysts can lead to milder reaction conditions, higher atom economy, and reduced waste. For example, palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines with low catalyst loading and under convenient operating conditions. nih.gov Exploring similar catalytic systems for the cyclization step in the synthesis of this compound could lead to more efficient and sustainable processes. Furthermore, the use of biocatalysis, employing enzymes to carry out specific synthetic steps, represents another frontier for the green synthesis of this and other azetidine-containing molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a paradigm shift for the production of this compound, enabling safer, more efficient, and scalable manufacturing.

Continuous flow synthesis has already been successfully applied to the preparation of other 3-substituted azetidines. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.orgontosight.ai The handling of reactive intermediates, often a challenge in batch synthesis, is also made safer in the confined environment of a microreactor. rsc.orgontosight.ai A future research goal would be to develop a continuous flow process for the synthesis of this compound, potentially telescoping multiple synthetic steps into a single, continuous operation. acs.org

Automated synthesis platforms can further accelerate the exploration of this compound derivatives. By enabling high-throughput synthesis and screening, these platforms can rapidly generate libraries of related compounds for various applications, including drug discovery and materials science. This would allow for a systematic investigation of how modifications to the benzyl and acetate (B1210297) moieties, as well as substitutions on the azetidine ring, affect the compound's properties.

Novel Reactivity Pathways and Catalytic Transformations

The strained four-membered ring of this compound is a latent source of reactivity waiting to be unlocked. Future research should focus on exploring novel reaction pathways and catalytic transformations that leverage this inherent strain.

Ring-opening reactions are a characteristic feature of azetidine chemistry. rsc.org By selectively cleaving one of the C-N or C-C bonds of the azetidine ring in this compound, a variety of linear, functionalized molecules could be accessed. This could be achieved using a range of reagents, including nucleophiles, electrophiles, and transition metal catalysts. The development of stereoselective ring-opening methods would be particularly valuable, allowing for the synthesis of chiral building blocks.

Functionalization of the azetidine ring itself presents another exciting frontier. While the current compound is substituted at the 3-position, future research could explore methods for selective functionalization at the C2 and C4 positions. This could involve techniques such as direct C-H activation or the use of directing groups to control the regioselectivity of the reaction. rsc.org Such transformations would dramatically increase the structural diversity of accessible molecules derived from this compound.

Furthermore, the development of novel catalytic transformations involving the azetidine ring is a key area for future investigation. This could include cycloaddition reactions where the azetidine ring acts as a building block for more complex heterocyclic systems. For example, [2+2] photocycloaddition reactions have been used to synthesize other functionalized azetidines and could potentially be adapted for this compound. rsc.org

Exploration of Azetidine Ring Systems in Advanced Materials Research

The unique properties of the azetidine ring suggest that this compound and its derivatives could find applications in the field of advanced materials.

One area of significant potential is in the development of novel polymers. The ring-opening polymerization of azetidines can lead to the formation of polyamines with controlled architectures. rsc.orgresearchgate.net By incorporating this compound as a monomer, it may be possible to synthesize novel polymers with tailored properties. For instance, the benzyl and acetate functional groups could be modified to introduce specific functionalities, such as cross-linking capabilities or stimuli-responsive behavior. The resulting poly(azetidine)s could have applications in areas such as drug delivery, gene transfection, and as coatings. rsc.orgutwente.nl

The conformational rigidity imparted by the azetidine ring could also be exploited in the design of peptidomimetics and other bioactive molecules. nih.gov Incorporating the this compound core into peptide sequences could lead to structures with enhanced stability and biological activity.

Q & A

Basic: What synthetic methodologies are reported for Benzyl 2-(azetidin-3-yl)acetate and its derivatives?

Methodological Answer:

The synthesis of azetidine-containing benzyl esters typically involves multi-step reactions with careful selection of protecting groups and catalysts. For example, Benzyl ((1-carbamimidoylazetidin-3-yl)(diphenoxyphosphoryl)methyl)carbamate 2,2,2-trifluoroacetate (115) is synthesized via carbamate intermediates. Starting from Benzyl (azetidin-3-yl(diphenoxyphosphoryl)methyl)carbamate 2,2,2-trifluoroacetate (112) , the reaction proceeds with a 45% yield after purification. Key steps include:

- Activation of the azetidine ring with trifluoroacetate.

- Phosphorylation and carbamoylation to stabilize reactive intermediates.

- Characterization via , , and mass spectrometry (MS) to confirm structural integrity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR): and NMR identify proton environments and carbon frameworks, respectively. For example, azetidine protons resonate at δ 3.2–4.1 ppm, while benzyl ester protons appear at δ 5.0–5.2 ppm.

- Mass Spectrometry (ESI-MS): Determines molecular weight and fragmentation patterns (e.g., [M+H] peaks at m/z 410–450).

- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, as demonstrated for benzyl ester derivatives in studies resolving cyclopropane-acetate structures .

Advanced: How can researchers address low yields in the synthesis of azetidine-containing esters?

Methodological Answer:

Yield optimization requires systematic experimental design:

- Uniform Experimental Design (UED): Applied in benzyl acetate synthesis to test variables (e.g., molar ratios, catalyst loading). For instance, ammonium cerium phosphate catalysts improved yields by 15–20% when reaction time and acid-alcohol ratios were optimized .

- Data Mining: Retrospective analysis of failed reactions identifies critical parameters (e.g., solvent polarity, temperature gradients).

- Protecting Group Strategy: Azetidine’s reactivity necessitates temporary protection (e.g., trifluoroacetate or carbamate groups) to prevent side reactions during esterification .

Advanced: What are the challenges in structural elucidation of benzyl esters with azetidine moieties?

Methodological Answer:

Challenges include:

- Conformational Flexibility: Azetidine’s strained ring induces dynamic NMR shifts, complicating peak assignment. Use low-temperature NMR (−40°C) to "freeze" conformers.

- Crystallization Difficulties: Bulky benzyl groups hinder crystal formation. Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances XRD resolution, as seen in cyclopropane-acetate analogs .

- Isosteric Interference: Phosphoryl or carbamoyl groups may mask key signals. Multi-dimensional NMR (e.g., - HSQC) resolves overlapping peaks .

Advanced: How do metabolic studies inform the safety profile of benzyl ester derivatives?

Methodological Answer:

In vitro models assess metabolic pathways:

- Hydrolysis in Keratinocytes/Hepatocytes: Benzyl esters are hydrolyzed to benzyl alcohol and acetic acid. For example, benzyl acetate metabolism in human keratinocytes shows 80% hydrolysis within 24 hours.

- Toxic Metabolite Screening: LC-MS detects reactive intermediates (e.g., quinone methides from oxidation).

- Species-Specific Differences: Rat hepatocytes metabolize benzyl esters faster than human cells, necessitating cross-validation for toxicity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.